molecular formula C30H26F2N2O2S B303818 N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Numéro de catalogue B303818
Poids moléculaire: 516.6 g/mol
Clé InChI: PTJFSOIDZBPRGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified as a potential anticancer agent in the early 1990s and has since been the subject of numerous studies.

Mécanisme D'action

DMXAA works by activating the innate immune system, leading to the production of cytokines and other immune mediators. This immune response leads to the destruction of the tumor vasculature and the subsequent death of the tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are important mediators of the immune response. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of DMXAA is that it has been shown to have anti-tumor activity in a variety of preclinical models. This makes it a promising candidate for further study in clinical trials. However, DMXAA has also been shown to have a number of limitations. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, DMXAA has been shown to have limited efficacy in some tumor types.

Orientations Futures

There are a number of future directions for the study of DMXAA. One area of interest is the development of combination therapies that incorporate DMXAA with other anticancer agents. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research into the development of new analogs of DMXAA that may have improved efficacy and safety profiles.

Méthodes De Synthèse

DMXAA can be synthesized using a variety of methods, but one of the most common is the reaction of 2,4-difluoroaniline with 4-methylthiophenol in the presence of a palladium catalyst. The resulting intermediate is then reacted with a mixture of phenylacetonitrile and cyclohexanone to produce DMXAA.

Applications De Recherche Scientifique

DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of preclinical models, including lung, breast, and colon cancers. DMXAA works by targeting the tumor vasculature, leading to the destruction of the blood vessels that supply the tumor with nutrients and oxygen.

Propriétés

Nom du produit

N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Formule moléculaire

C30H26F2N2O2S

Poids moléculaire

516.6 g/mol

Nom IUPAC

N-(2,4-difluorophenyl)-2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C30H26F2N2O2S/c1-17-27(30(36)34-24-13-10-21(31)16-23(24)32)28(19-8-11-22(37-2)12-9-19)29-25(33-17)14-20(15-26(29)35)18-6-4-3-5-7-18/h3-13,16,20,28,33H,14-15H2,1-2H3,(H,34,36)

Clé InChI

PTJFSOIDZBPRGK-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=C(C=C(C=C5)F)F

SMILES canonique

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=C(C=C(C=C5)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.